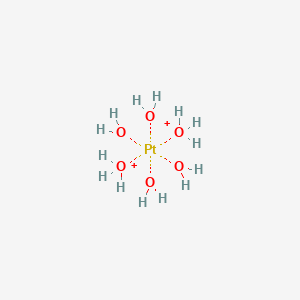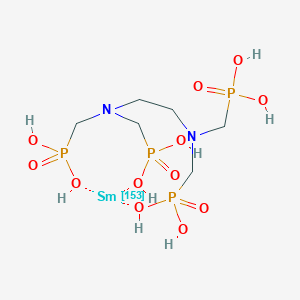![molecular formula C43H50N4O16 B1239004 3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Precorrin-3A is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which three methyl groups have been introduced at positions 2, 7 and 20 of the tetrapyrrole framework. It is a conjugate acid of a precorrin-3A(7-).
Applications De Recherche Scientifique
Stability Constants in Biomedical and Environmental Applications
This compound has been studied for its stability constants of proton (hydron) and metal complexes, particularly for complexones of biomedical and environmental interest. These studies are crucial for understanding the compound's behavior in various applications, including environmental monitoring and medical diagnostic tools. The critical evaluation of existing data ensures reliability in these fields (Anderegg et al., 2005).
Deprotonation Studies
Research into the deprotonation of porphyrin derivatives, which are structurally similar to this compound, provides insights into their acidic properties. This information is valuable for applications in chemical sensors and molecular recognition technologies (Ivanova et al., 2014).
Spectroscopic Properties in Chemiluminescence Systems
Studies on the emission spectroscopic properties of water-soluble porphyrins, related to this compound, in hydrogen peroxide chemiluminescence systems reveal insights into complexation with various metals. Such research is vital for developing new diagnostic methods and understanding the interaction of these compounds with different metal ions (Staninski et al., 2003).
Metal–Organic Framework Nanosheets
The synthesis of metal–organic framework (MOF) nanosheets using porphyrin derivatives showcases their potential in enhancing relaxation rates and singlet oxygen yield. This has implications for medical imaging and photodynamic therapy, highlighting the compound's versatility in biomedical applications (Zhao et al., 2018).
Enhanced Optical Nonlinearity
Research on the enhanced optical nonlinearity of porphyrin nanocomposites, related to this compound, paves the way for advanced materials in photonics and optoelectronics. Such studies contribute to the development of new materials with unique optical properties (Pandey et al., 2009).
Fluorescence Detection in Analytical Chemistry
The development of luminescent derivatives for fluorescence detection of metals and nitro aromatic compounds demonstrates the compound's potential in analytical chemistry, particularly in environmental monitoring and safety applications (Hou et al., 2019).
Propriétés
Formule moléculaire |
C43H50N4O16 |
|---|---|
Poids moléculaire |
878.9 g/mol |
Nom IUPAC |
3-[(1Z,2S,3S,4Z,7S,8S,9Z)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8,10-trimethyl-2,7,15,21,23,24-hexahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C43H50N4O16/c1-19-40-23(13-37(58)59)21(5-9-33(50)51)27(46-40)14-26-20(4-8-32(48)49)22(12-36(56)57)28(44-26)15-29-24(6-10-34(52)53)42(2,17-38(60)61)31(45-29)16-30-25(7-11-35(54)55)43(3,18-39(62)63)41(19)47-30/h15-16,24-25,44-46H,4-14,17-18H2,1-3H3,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-15-,31-16-,41-19-/t24-,25-,42+,43+/m1/s1 |
Clé InChI |
VNBNVFSXZUYRKF-CTCWJKKCSA-N |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/[C@@]([C@@H](/C(=C/C4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
SMILES canonique |
CC1=C2C(C(C(=N2)C=C3C(C(C(=CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)



![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)
![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)


![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)
